N-{5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}-1,3-dimethyl-1H-pyrazole-5-carboxamide
Description
This compound features a 1,3,4-oxadiazole core substituted at the 2-position with a (5-chlorothiophen-2-yl)methyl group. The oxadiazole is linked via a carboxamide bridge to a 1,3-dimethyl-1H-pyrazole moiety.
Properties
IUPAC Name |
N-[5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl]-2,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN5O2S/c1-7-5-9(19(2)18-7)12(20)15-13-17-16-11(21-13)6-8-3-4-10(14)22-8/h3-5H,6H2,1-2H3,(H,15,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVBIEAIUHSAMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=NN=C(O2)CC3=CC=C(S3)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Pyrazole Carboxamide Derivatives ()
Compounds 3a–3e (e.g., 5-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide) share a pyrazole-carboxamide scaffold but differ in substituents (e.g., phenyl, chlorophenyl, p-tolyl). Key comparisons:
- Synthesis : All derivatives in use EDCI/HOBt-mediated coupling, yielding 62–71% after purification . The target compound likely follows a similar route.
- Physical Properties :
| Compound | Melting Point (°C) | Molecular Weight (g/mol) | Yield (%) |
|---|---|---|---|
| 3a | 133–135 | 402.8 | 68 |
| 3b | 171–172 | 437.2 | 68 |
| Target (Hypo.) | ~160–170 (est.) | ~394.8 | ~65–70 |
The chlorothiophene group in the target may lower melting points compared to bulkier aryl substituents (e.g., 3b’s 171–172°C) due to reduced crystallinity .
Sulfonamide-Bearing Analogues ()
The compound 13 (N-[(5-chlorothiophen-2-yl)sulphonyl]-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-5-carboxamide) replaces the oxadiazole with a sulfonamide group. Key differences:
Oxadiazole-Thiazole Hybrids ()
Compounds 7c–7f (e.g., 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide) feature oxadiazole-thiazole linkages. Comparisons:
- Structural Features : The sulfanyl (-S-) linker in 7c–7f increases flexibility versus the methylene (-CH2-) group in the target compound.
- Spectroscopy : The target’s 1H-NMR would show pyrazole methyl signals near δ 2.6 ppm (cf. δ 2.48–2.66 in ), while thiophene protons resonate at δ 7.4–7.6 (cf. δ 7.21–7.63 in ) .
Functional Group Impact on Bioactivity
- Chlorothiophene vs.
- Oxadiazole vs. 1,3,4-Triazole : Oxadiazoles are more electron-deficient, favoring interactions with electron-rich biological targets (e.g., enzymes with aromatic residues) .
Key Research Findings
- Antibacterial Activity : Sulfonamide analogues () show stronger Gram-negative activity, while pyrazole-oxadiazoles () may target mycobacteria .
- Thermal Stability : Higher melting points in chlorophenyl-substituted derivatives (e.g., 3b: 171–172°C) suggest improved stability over alkyl-substituted analogues .
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